
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, also known as (2-F-7,8-DMOQ), is a synthetic compound with a wide range of applications in medicinal chemistry and scientific research. It was first synthesized in 1968 by the Japanese chemist Shigekazu Shimizu and has since been used in a variety of laboratory experiments. The compound has a unique structure with a quinolinone scaffold and a phenyl group with a fluorine atom substituted on the para position. This structure provides a wide range of advantages for use in medicinal chemistry and scientific research, including its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods :
- Catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives was achieved using a one-pot four-component reaction under ultrasonic condition, offering advantages like excellent yields, shorter reaction time, and simple workup procedures (Govindaraju et al., 2016).
Structural Analysis :
- A study on weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed the influence of "organic fluorine" in crystal packing (Choudhury et al., 2003).
Biological Activities and Potential Applications :
- Novel 2-(fluorophenyl)quinolin-4-one derivatives showed significant antitumor activity, with some analogues exhibiting inhibitory activity against various tumor cell lines. The mechanism of action suggested effects on tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) (Chou et al., 2010).
- 3-Hydroxyquinolin-2(1H)-one derivatives were evaluated as inhibitors of influenza A endonuclease, with several derivatives showing potent inhibitory activity (Sagong et al., 2013).
- The compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated broad-spectrum anti-cancer activity, with a mechanism of action through anti-proliferation rather than cytotoxicity (Huang et al., 2012).
Pharmaceutical Development :
- Synthesis and preclinical evaluation of fluorine-18 labeled radiopharmaceuticals for P-Glycoprotein PET imaging at the blood-brain barrier were conducted, showing promise for studying P-gp function in neurological diseases (Savolainen et al., 2015).
Antitumor Agent Development :
- A study on sigma-2 receptor agonists as potential antitumor agents in resistant tumors highlighted the development of high-affinity agonists with notable antiproliferative activity, offering an alternate strategy against multidrug-resistant cancers (Niso et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNZGFVIZREDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678738 |
Source


|
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254973-33-5 |
Source


|
| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
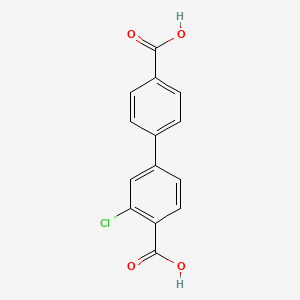
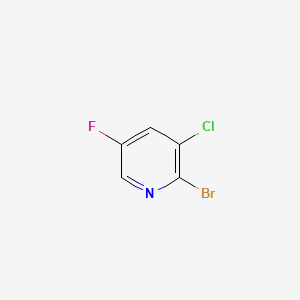

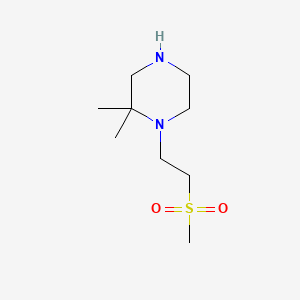
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

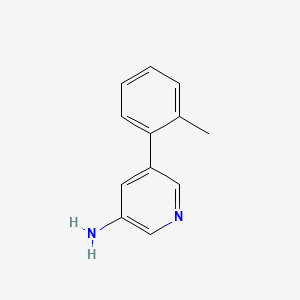
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)

![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
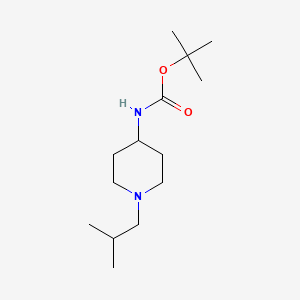
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)
